

Triethanolamine Borate: A Comprehensive Technical Guide to its Chemical Structure and Bonding

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Compound of Interest		
Compound Name:	Triethanolamine borate	
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Abstract

Triethanolamine borate (TEAB), systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a unique organoboron compound characterized by a distinctive cage-like molecular architecture, often referred to as a "boratrane" or "triptych" structure[1]. This structure arises from the esterification of boric acid with triethanolamine[1][2]. The molecule's notable stability, particularly its resistance to hydrolysis, is conferred by a transannular dative covalent bond between the apical nitrogen and boron atoms[1][2]. This internal Lewis acid-base interaction, where the nitrogen's lone pair of electrons donates to the electron-deficient boron atom, is a key feature of its chemistry[3][4]. This guide provides an indepth analysis of the chemical structure, bonding, and physicochemical properties of triethanolamine borate, supported by experimental data and protocols.

Chemical Structure and Nomenclature

Triethanolamine borate is a bicyclic compound with the molecular formula C₆H₁₂BNO₃[3][5]. Its defining feature is the intramolecular coordination bond between the nitrogen and boron atoms, which locks the molecule into a rigid cage structure.

Systematic Name: 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane[5].



- Common Names: Boratrane, Atracor T[5].
- CAS Number: 283-56-7[3].

The structure consists of a central boron atom bonded to three oxygen atoms, each of which is part of an ethanolamine arm. The three arms are bridged by a single nitrogen atom at the opposite apex of the cage.

Caption: Molecular structure of Triethanolamine Borate (Boratrane).

Bonding Analysis

The bonding in **triethanolamine borate** is a subject of significant interest, particularly the nature of the interaction between the boron and nitrogen atoms.

B-O Ester Bonds

The three boron-oxygen (B-O) bonds are conventional covalent bonds formed during the esterification reaction between the hydroxyl groups of triethanolamine and boric acid[1]. These bonds create the three five-membered rings that form the bicyclic system.

Transannular N → B Dative Bond

The most critical interaction within the molecule is the transannular dative bond from the nitrogen atom to the boron atom.

- Lewis Acid-Base Interaction: The boron atom, being electron-deficient, acts as a Lewis acid, while the tertiary amine nitrogen, with its lone pair of electrons, acts as a Lewis base[3][4].
- Covalent Character: This interaction is not merely electrostatic; it has significant covalent character. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to confirm that the B-N bond corresponds to a "shared" (covalent) interactionic interaction[1].
- Structural and Chemical Consequences: This N→B bond forces the boron atom into a
 tetrahedral coordination geometry. It also accounts for the compound's high stability,
 particularly its resistance to hydrolysis, as the nitrogen's lone pair is no longer freely
 available to react with protons or other electrophiles[1]. The activation energy for reactions



involving the nitrogen lone pair is significantly higher for **triethanolamine borate** (18.5 kcal) compared to triethanolamine itself (13.0 kcal)[1].

Physicochemical and Spectroscopic Data

Quantitative data for **triethanolamine borate** has been compiled from various analytical techniques.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ BNO ₃	[3][5]
Molecular Weight	156.98 g/mol	[3][6]
Appearance	White crystalline solid/powder	[1][2][7]
Melting Point	235-237 °C	[3][8]

Table 2: NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
¹ H	CDCl₃	3.65 (t, J=5.5 Hz, 6H, -O-CH ₂ -), 3.04 (t, J=5.5 Hz, 6H, -N- CH ₂ -)	[9]
13 C	CDCl₃	62.1, 59.3 (-OCH ₂ , - NCH ₂)	[9]
13 C	CDCl₃	61.94 (-OCH ₂ -), 59.27 (-NCH ₂ -)	[2]
11B	Chloroform	-4.6	[10][11]
¹¹ B	Aqueous Solution	-5.8	[10][11]

Table 3: Infrared (IR) Spectroscopy Data



Technique	Wavenumbers (cm⁻¹)	Reference(s)
ATR	2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560	[9]

Experimental Protocols Synthesis of Triethanolamine Borate

The primary method for synthesizing **triethanolamine borate** is the direct esterification of boric acid and triethanolamine.

Protocol 1: Azeotropic Dehydration[2]

- Reactants: Boric acid (1 mole equivalent) and triethanolamine (1 mole equivalent).
- Solvent/Dehydrating Agent: Toluene (approx. 25 mL per 0.05 mol scale).
- Apparatus: A 250 mL three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus or similar setup for azeotropic water removal.
- Procedure: a. A solution of triethanolamine in toluene is prepared in the reaction flask. b.
 Boric acid is added to the stirred solution. c. The mixture is heated to reflux. The reaction
 progress is monitored by collecting the water formed during the reaction in the azeotropic
 trap. d. The reaction is considered complete after approximately 2 hours, or when the
 calculated amount of water has been collected. e. The solvent (toluene) is removed by
 evaporation.
- Purification: a. The crude product is recrystallized from acetonitrile. b. The purified white solid is isolated by filtration and dried, for example, by vacuum sublimation.
- Yield: This optimized protocol can achieve yields of up to 82.46%[2].





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Caption: Experimental workflow for the synthesis of **Triethanolamine Borate**.

Analytical Characterization

The synthesized product is characterized using a suite of analytical techniques to confirm its structure and purity[2].

- Fourier Transform-Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm the B-O and N-C bond vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure and confirm the chemical environment of the atoms. The ¹¹B NMR spectrum is particularly useful for confirming the tetrahedral coordination of the boron atom[10][11].
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
- Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to determine thermal properties such as melting point and decomposition temperature[2].



Conclusion

Triethanolamine borate is a molecule of significant chemical interest due to its stable, caged boratrane structure, which is maintained by a transannular dative covalent bond between nitrogen and boron. This intramolecular Lewis pair interaction results in a tetracoordinate boron center and imparts considerable hydrolytic stability to the compound. The synthesis is a straightforward esterification, and the structure has been extensively characterized by modern spectroscopic and analytical methods. The unique properties of triethanolamine borate make it a versatile compound in various fields, including as a catalyst, flame retardant, and corrosion inhibitor[3][4].

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